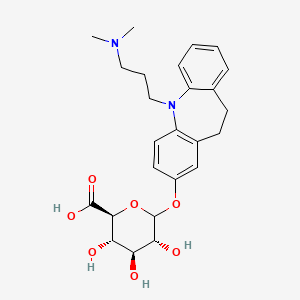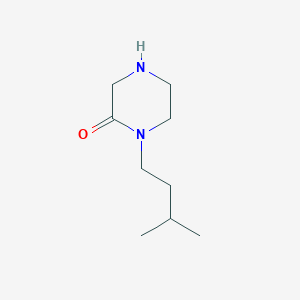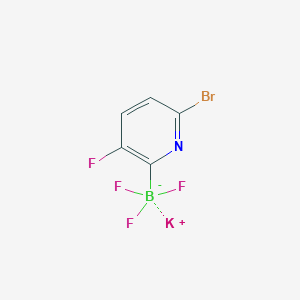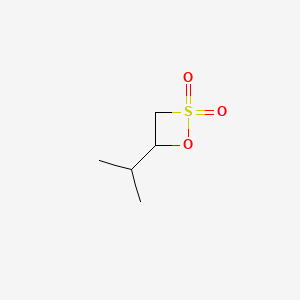![molecular formula C24H24N3O2.Cl<br>C24H24ClN3O2 B13806190 [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride CAS No. 70210-03-6](/img/structure/B13806190.png)
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is a chemical compound with the molecular formula C24H24ClN3O2 and a molecular weight of 421.919 g/mol . This compound is known for its anthraquinonic structure and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves the reaction of 4-amino-9,10-dihydro-9,10-dioxo-1-anthracene with benzyltrimethylammonium chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which have applications in dyes and pigments .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is used as a precursor for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used as a staining agent for nucleic acids and proteins. Its anthraquinonic structure allows it to bind to biological molecules, making it useful in various staining techniques .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles and printing .
Mecanismo De Acción
The mechanism of action of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves its interaction with biological molecules such as nucleic acids and proteins. The compound binds to these molecules through hydrogen bonding and van der Waals forces, leading to changes in their structure and function . This interaction can affect various cellular processes, making the compound useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
- N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)benzamide
Uniqueness
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is unique due to its specific structure, which combines an anthraquinone moiety with a benzyltrimethylammonium group. This unique combination allows it to interact with a wide range of biological molecules, making it versatile in various applications.
Propiedades
Número CAS |
70210-03-6 |
|---|---|
Fórmula molecular |
C24H24N3O2.Cl C24H24ClN3O2 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
[4-[(4-amino-9,10-dioxoanthracen-1-yl)amino]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-27(2,3)14-15-8-10-16(11-9-15)26-20-13-12-19(25)21-22(20)24(29)18-7-5-4-6-17(18)23(21)28;/h4-13H,14H2,1-3H3,(H2-,25,26,28,29);1H |
Clave InChI |
YWQGBEZVKSQFGW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)






![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)




